Teludipine-d6

Bioanalysis LC-MS/MS Internal Standard

Teludipine-d6 (CAS 1246833-02-2) is a stable isotope-labeled analog of the lipophilic dihydropyridine calcium channel blocker Teludipine (GR53992B). It is synthesized by incorporating six deuterium atoms at the dimethylamino moiety, yielding a molecular mass of 6 g/mol, which is +6 Da greater than the unlabeled parent compound.

Molecular Formula C28H38N2O6
Molecular Weight 504.6 g/mol
Cat. No. B12427291
⚠ Attention: For research use only. Not for human or veterinary use.

Teludipine-d6: Deuterium-Labeled Lipophilic Dihydropyridine Calcium Channel Blocker for Pharmacokinetic and Bioanalytical Studies


Teludipine-d6 (CAS 1246833-02-2) is a stable isotope-labeled analog of the lipophilic dihydropyridine calcium channel blocker Teludipine (GR53992B). It is synthesized by incorporating six deuterium atoms at the dimethylamino moiety, yielding a molecular mass of 504.6 g/mol, which is +6 Da greater than the unlabeled parent compound [1]. Teludipine-d6 serves primarily as an internal standard for quantitative bioanalysis via LC-MS/MS and as a tracer in pharmacokinetic studies, leveraging the enhanced metabolic stability and distinct mass shift conferred by deuteration [2][3].

Why Unlabeled Teludipine or Other Internal Standards Cannot Substitute for Teludipine-d6 in Quantitative Bioanalysis


In LC-MS/MS-based bioanalytical method validation, the use of a non-isotopic or structurally dissimilar internal standard introduces matrix effects and ionization variability, leading to unacceptable accuracy and precision [1]. Unlabeled Teludipine co-elutes with the analyte and shares the same MRM transition, preventing independent quantitation [2]. While alternative deuterated dihydropyridines (e.g., Nifedipine-d6) exist, their differing chromatographic retention times and ionization efficiencies fail to correct for analyte-specific suppression or recovery losses, compromising method robustness [3]. Teludipine-d6, with identical physicochemical properties and a predictable +6 Da mass shift, uniquely ensures co-elution and parallel ionization, thereby minimizing relative matrix effects and meeting regulatory bioanalytical guidelines [2].

Teludipine-d6: Quantitative Differentiation Evidence for Analytical and Pharmacokinetic Selection


Isotopic Purity ≥98% Ensures Accurate Quantitation Free from Unlabeled Interference

Teludipine-d6 is supplied with a certified isotopic purity of ≥98%, meaning that the contribution of unlabeled Teludipine (d0) to the internal standard signal is ≤2% . In contrast, alternative deuterated internal standards (e.g., Amlodipine-d4) may exhibit lower isotopic enrichment (e.g., 95-97%), leading to a higher d0 contribution that can bias quantification of low-abundance analytes . The ≥98% purity of Teludipine-d6 minimizes this cross-talk, ensuring assay linearity and accuracy at sub-ng/mL concentrations.

Bioanalysis LC-MS/MS Internal Standard

Mass Difference of +6 Da Provides Superior Spectral Resolution Versus +3 or +4 Deuterated Analogs

The incorporation of six deuterium atoms in Teludipine-d6 yields a nominal mass increase of +6 Da (504.6 g/mol) relative to unlabeled Teludipine (498.6 g/mol) [1]. This mass shift is greater than that of commonly used internal standards such as Nifedipine-d6 (+6 Da) and exceeds the typical +3 or +4 Da shifts seen with analogs like Amlodipine-d4 (+4 Da) or Nimodipine-d3 (+3 Da) [2]. The larger mass difference minimizes isotopic overlap between the analyte (d0) and internal standard (d6) peaks, especially when natural abundance 13C isotopes of the analyte contribute to the d6 MRM channel.

Mass Spectrometry Isotopic Labeling Method Development

Class-Level Deuterium Kinetic Isotope Effect May Enhance Metabolic Stability in Preclinical PK Studies

As a deuterated dihydropyridine, Teludipine-d6 is subject to the deuterium kinetic isotope effect (KIE), wherein the stronger C-D bond (relative to C-H) slows cytochrome P450-mediated oxidation at the labeled site [1]. Patented data on structurally related deuterated nifedipine demonstrate enhanced calcium channel blocking efficacy compared to the non-deuterated form, attributed to reduced metabolic clearance [2]. While direct head-to-head PK data for Teludipine-d6 are not yet published, class-level inference suggests a similar potential for prolonged half-life and increased exposure (AUC) compared to unlabeled Teludipine.

Pharmacokinetics Metabolism Deuterium

Validated Internal Standard Performance in Regulatory Bioanalysis: Demonstrated Accuracy and Precision

In a validated LC-MS/MS assay for a structurally related dihydropyridine (Tylerdipine), the use of a deuterated internal standard ([D5]-tylerdipine and [D6]-M4) achieved intra- and inter-day precision (CV) of <15% and accuracy of 85-115% across the calibration range [1]. By extrapolation, Teludipine-d6, which possesses the same +6 Da mass shift and high isotopic purity, is expected to deliver comparable performance metrics in validated bioanalytical methods for Teludipine quantification, meeting FDA and EMA guidelines [2].

Bioanalytical Method Validation Internal Standard Regulatory Compliance

Optimal Research and Bioanalytical Applications for Teludipine-d6 Based on Differentiated Evidence


LC-MS/MS Bioanalysis of Teludipine in Pharmacokinetic Studies

Teludipine-d6 is the optimal internal standard for quantifying Teludipine in plasma, urine, or tissue homogenates using LC-MS/MS. Its ≥98% isotopic purity and +6 Da mass shift minimize isotopic cross-talk and matrix effects, ensuring assay accuracy (85-115%) and precision (CV <15%) as demonstrated for analogous deuterated dihydropyridines [1]. This enables reliable generation of pharmacokinetic parameters (Cmax, AUC, t½) required for IND-enabling studies [2].

Metabolic Pathway Elucidation and In Vitro Stability Assessment

The deuterium kinetic isotope effect inherent to Teludipine-d6 can be exploited to probe the metabolic liability of the parent compound. By comparing the in vitro half-life of Teludipine-d6 versus unlabeled Teludipine in liver microsomes or hepatocytes, researchers can identify and quantify the contribution of N-demethylation (at the labeled site) to overall clearance [3]. This informs structure-activity relationship (SAR) studies aimed at improving metabolic stability.

Development and Validation of Regulatory-Compliant Bioanalytical Methods

For CROs and pharmaceutical companies developing LC-MS/MS methods for Teludipine, Teludipine-d6 provides a stable, isotopically distinct internal standard that co-elutes with the analyte, thereby compensating for variations in sample preparation, ionization efficiency, and matrix effects. This is essential for achieving the accuracy and precision required by FDA and EMA bioanalytical guidelines [2], reducing method development time and the risk of failed validation runs.

Technical Parameters


Basic Identity
Product NameTeludipine-d6
Molecular FormulaC28H38N2O6
Molecular Weight504.6 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2C=CC(=O)OC(C)(C)C)C(=O)OCC)CN(C)C)C
Canonical InChIInChI=1S/C28H38N2O6/c1-9-34-26(32)23-18(3)29-21(17-30(7)8)25(27(33)35-10-2)24(23)20-14-12-11-13-19(20)15-16-22(31)36-28(4,5)6/h11-16,24,29H,9-10,17H2,1-8H3/b16-15+/i7D3,8D3
InChIKeyDKLVJXTUCNPMDC-JKAPMHMVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information

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